molecular formula C28H40O9 B573492 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose CAS No. 174465-15-7

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose

Cat. No. B573492
CAS RN: 174465-15-7
M. Wt: 520.619
InChI Key: ZICCSHSKNBYBOC-PRYCNDIFSA-N
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Description

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is a crucial compound widely used in the biomedical industry . It serves as a key intermediate for the synthesis of various pharmaceutical drugs targeting diseases like cancer, diabetes, and cardiovascular disorders .


Synthesis Analysis

The synthesis of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose involves the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide . The reaction is stirred for 5 hours and the residue evaporated under high vacuo. The oily product obtained is dissolved in pyridine and acetic anhydride and the reaction mixture is then stirred for 4 hours at room temperature .


Molecular Structure Analysis

The molecular structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose consists of a 4,6-O-benzylidene-glucopyranose moiety which has the 4-OH and 6-OH groups of the glucopyranose protected by glycosidic bonding to a benzylic carbon, forming a benzyl acetal . The other OH groups of the glucopyranose ring are also protected with three acetate groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose include the formation of a new chiral center, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is noted that it serves as a key intermediate for the synthesis of various pharmaceutical drugs .

Future Directions

The compound is extensively utilized in the design and formulation of pharmaceutical agents aimed at combating an array of afflictions, encompassing cancer and autoimmune maladies . Its future directions could involve further exploration of its potential applications in the development of antiviral drugs, specifically against HIV and herpes simplex virus (HSV) .

properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-6,7-bis(2,2-dimethylpropanoyloxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-26(2,3)23(29)35-19-18-17(15-32-21(34-18)16-13-11-10-12-14-16)33-22(37-25(31)28(7,8)9)20(19)36-24(30)27(4,5)6/h10-14,17-22H,15H2,1-9H3/t17-,18-,19+,20-,21?,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICCSHSKNBYBOC-PRYCNDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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